molecular formula C10H11NO2S B7912109 methyl 2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B7912109
M. Wt: 209.27 g/mol
InChI Key: DWRHJUHRZAYTDU-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a thiophene derivative known for its potential biological activity and utility in various scientific applications. This compound features a fused ring system that includes a thiophene ring and a pyrrole ring, making it a valuable scaffold in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Heterocyclization: One common synthetic route involves the cyclization of appropriately substituted thiophenes with pyrrole derivatives under acidic or basic conditions.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to construct the fused ring system.

  • Condensation Reactions: Condensation of diketones with thiophene derivatives can also yield the target compound.

Industrial Production Methods: Industrial production typically involves large-scale heterocyclization reactions, often using continuous flow reactors to enhance efficiency and yield. The choice of catalysts and solvents is optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the pyrrole ring, leading to the formation of saturated analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene and pyrrole rings.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Reagents like halogens (Br2, Cl2) or strong bases (NaOH, KOH) are used for substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Saturated Derivatives: Resulting from reduction reactions.

  • Functionalized Thiophenes and Pyrroles: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: Its application in the development of new materials, such as organic semiconductors and optoelectronic devices, is being investigated.

Mechanism of Action

The exact mechanism of action of methyl 2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is still under investigation. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. Further research is needed to elucidate its precise mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

  • Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the methyl groups at the 2 and 3 positions.

  • Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

  • 2,3-Dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but without the methoxy group.

Uniqueness: The presence of methyl groups at the 2 and 3 positions in methyl 2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate enhances its lipophilicity and potentially its biological activity compared to its analogs.

This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Further studies are essential to fully understand its potential and develop new applications.

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Properties

IUPAC Name

methyl 2,3-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-5-6(2)14-8-4-7(10(12)13-3)11-9(5)8/h4,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRHJUHRZAYTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1NC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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